molecular formula C9H5N3S B14246711 [1,3]Thiazolo[4,5-G]phthalazine CAS No. 326810-91-7

[1,3]Thiazolo[4,5-G]phthalazine

Katalognummer: B14246711
CAS-Nummer: 326810-91-7
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: XESYZEQQHBCZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3]Thiazolo[4,5-G]phthalazine is a heterocyclic compound that features a fused ring system combining a thiazole ring and a phthalazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-G]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with phthalic anhydride derivatives in the presence of a cyclizing agent such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Thiazolo[4,5-G]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups .

Wissenschaftliche Forschungsanwendungen

[1,3]Thiazolo[4,5-G]phthalazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of [1,3]Thiazolo[4,5-G]phthalazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-G]phthalazine is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable scaffold for drug design and development .

Eigenschaften

CAS-Nummer

326810-91-7

Molekularformel

C9H5N3S

Molekulargewicht

187.22 g/mol

IUPAC-Name

[1,3]thiazolo[4,5-g]phthalazine

InChI

InChI=1S/C9H5N3S/c1-6-3-11-12-4-7(6)2-9-8(1)10-5-13-9/h1-5H

InChI-Schlüssel

XESYZEQQHBCZHI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C=NN=CC2=CC3=C1N=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.